Heme arginate
Description
Properties
CAS No. |
100438-92-4 |
|---|---|
Molecular Formula |
C40H46FeN8O6 |
Molecular Weight |
790.703 |
IUPAC Name |
N/A |
InChI |
InChI=1S/C34H34N4O4.C6H14N4O2.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;7-4(5(11)12)2-1-3-10-6(8)9;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);4H,1-3,7H2,(H,11,12)(H4,8,9,10);/q;;+2/p-2/b25-13-,26-13-,27-14-,28-15-,29-14-,30-15-,31-16-,32-16-;;/t;4-;/m.0./s1 |
InChI Key |
ZEMXHYUDKROEFW-FCYLROMBSA-L |
SMILES |
OC([C@@H](N)CCCNC(N)=N)=O.OC(CCC1=C(C2=CC3=C(C(C)=C4C=C5[N+]6=C(C(C)=C5C=C)C=C7N8C(C(CCC(O)=O)=C7C)=CC1=[N+]2[Fe-2]86N43)C=C)C)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Heme arginate; Heme arginate complex; Normosang; Hemearginat; |
Origin of Product |
United States |
Fundamental Biochemical Significance of Heme in Cellular Processes
Research into Heme Arginate Synthesis and Purification
The synthesis of this compound for research purposes involves a specific chemical reaction to form a stable, water-soluble complex. A common method involves the reaction of crystalline hemin (B1673052) with L-arginine. google.comgoogle.com
In a typical synthesis, crystalline hemin and L-arginine are combined in a molar proportion of 1:3. google.comgoogle.com This reaction is carried out at room temperature with vigorous stirring for a period of 10 to 15 hours. google.comgoogle.com The solvent system used is a mixture of acetone (B3395972) and water, often in a ratio of 300:20 by volume. google.comgoogle.com The resulting product, this compound, is a powdery and stable compound. google.comgoogle.com This method yields a water-soluble complex suitable for various research applications. google.com
Following synthesis, purification is a critical step to ensure the quality of the this compound for experimental use. While detailed proprietary purification methods are not extensively published, the process generally aims to remove unreacted starting materials and byproducts. The stability of the final product is a key indicator of its purity and successful synthesis.
Table 1: Synthesis Parameters for this compound
| Parameter | Details | Source |
|---|---|---|
| Reactants | Crystalline Hemin, L-arginine | google.comgoogle.com |
| Molar Ratio (Hemin:L-arginine) | 1:3 | google.comgoogle.com |
| Solvent System | Acetone:Water (300:20 v/v) | google.comgoogle.com |
| Reaction Temperature | Room Temperature | google.comgoogle.com |
| Reaction Time | 10-15 hours | google.comgoogle.com |
| Product Form | Powdery, stable compound | google.comgoogle.com |
Spectroscopic and Chromatographic Techniques for this compound Analysis
A variety of spectroscopic and chromatographic techniques are employed to characterize and quantify this compound in research settings. These methods are essential for confirming the identity, purity, and concentration of the compound in various experimental samples.
Spectroscopic Methods:
UV-Vis Spectroscopy: This is a fundamental technique for studying heme proteins and their derivatives. oceanoptics.com The heme group gives rise to distinct absorbance bands, which can shift based on the heme's oxidation state and binding environment. oceanoptics.com For instance, UV-Vis spectroscopy has been used to analyze the binding of heme to proteins by observing changes in the Soret band. nih.govfrontiersin.org In studies involving this compound, UV-Vis spectroscopy can be used to monitor its concentration and interactions with other molecules. researchgate.netresearchgate.net The concentration of heme solutions can be determined spectrophotometrically by measuring absorbance at a specific wavelength. frontiersin.org
Resonance Raman Spectroscopy: This technique provides detailed information about the vibrational modes of the heme macrocycle and its coordination environment. It has been used to study the structural changes in heme proteins upon ligand binding. acs.org
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation and quantification of heme and its derivatives. researchgate.netcloudfront.netnih.govnih.gov Reverse-phase HPLC, often using a C18 column, is a common approach. cloudfront.net Methods have been developed for the analysis of hemin, a closely related compound, which can be adapted for this compound. sielc.com HPLC coupled with fluorescence detection has been utilized for the analysis of heme precursors in biological samples. researchgate.net Furthermore, HPLC combined with mass spectrometry (HPLC-MS/MS) offers high selectivity and sensitivity for the determination of heme in complex matrices like microorganisms. nih.gov In research, HPLC has been used to measure hemoglobin A2 and fetal hemoglobin in cell cultures treated with this compound. karger.com
Table 2: Analytical Techniques for this compound Characterization
| Technique | Application in this compound Research | Key Findings/Observations | Source |
|---|---|---|---|
| UV-Vis Spectroscopy | Characterization of heme binding and concentration determination. | Heme groups exhibit characteristic absorbance bands (e.g., Soret band) that are sensitive to the local environment. | oceanoptics.comnih.govfrontiersin.org |
| HPLC | Separation and quantification of this compound and related compounds in biological matrices. | Enables measurement of specific hemoglobin types in response to this compound treatment in cell cultures. | researchgate.netcloudfront.netkarger.com |
| HPLC-MS/MS | Highly sensitive and selective quantification of heme. | Allows for the determination of heme concentrations in microorganisms. | nih.gov |
Methodologies for Assessing this compound Stability in Research Environments
The stability of this compound is a critical factor, as its degradation can lead to the formation of products with different biological activities. nih.gov Research has shown that this compound is significantly more stable than hematin (B1673048), another heme compound. nih.gov
One study compared the degradation rates of this compound and hematin and found that after four hours, the degradation rate for this compound was only 1%, compared to 61% for hematin. nih.gov This enhanced stability is a key advantage of using this compound in research and clinical settings. nih.gov
The stability of this compound solutions can be assessed by monitoring changes in pH over time. In one study, the pH of a this compound solution remained stable at around 8 for up to 24 hours. google.com The stability of this compound is also influenced by its formulation. For instance, it is known to be more stable in solution than other heme preparations. clinicaltrials.gov However, it is still recommended to use this compound solutions soon after dilution as they can become unstable and aggregate. dovepress.com The degradation of heme can be influenced by factors such as redox stress, and the process can be inhibited by antioxidants. researchgate.netfrontierspartnerships.org
Table 3: Comparative Stability of Heme Compounds
| Compound | Degradation Rate (after 4 hours) | pH Stability (up to 24 hours) | Source |
|---|---|---|---|
| This compound | 1% | Stable (around pH 8) | google.comnih.gov |
| Hematin | 61% | Not reported in this context | nih.gov |
Molecular and Cellular Mechanisms of Heme Arginate Action
Regulation of Heme Biosynthesis Pathway by Heme Arginate
This compound replenishes the depleted intracellular heme pool in the liver. uct.ac.zawikipathways.org This replenishment triggers a negative feedback mechanism that downregulates the heme biosynthesis pathway, primarily by inhibiting its rate-limiting enzyme. uct.ac.zawikipathways.org
Impact on Porphyrin Precursor Accumulation
The inhibition of ALAS1 by this compound directly leads to a significant reduction in the production and subsequent accumulation of porphyrin precursors, namely δ-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG). medkoo.comnih.gov In acute porphyrias, the genetic deficiency of specific enzymes in the heme pathway leads to the buildup of these neurotoxic intermediates. nih.govmsdmanuals.comnih.gov By suppressing ALAS1 activity, this compound effectively diminishes the synthesis of ALA and PBG, alleviating the toxic burden on the nervous system. uct.ac.zawikipedia.org This reduction in porphyrin precursors is a key therapeutic effect of this compound in managing acute porphyria attacks. mdpi.com
Modulation of Heme Oxygenase-1 (HO-1) System by this compound
This compound also significantly influences the heme oxygenase-1 (HO-1) system. HO-1 is an inducible enzyme responsible for the degradation of heme into biliverdin (B22007), free iron, and carbon monoxide (CO). nih.govmdpi.comspandidos-publications.com
Induction of HO-1 mRNA Expression
Research has consistently shown that this compound is a potent inducer of HO-1 mRNA expression. nih.govmdpi.com Studies in various models, including human subjects, have demonstrated that the administration of this compound leads to a dose-dependent increase in HO-1 mRNA levels in different tissues and cells, such as peripheral blood mononuclear cells and the human heart. nih.govnih.govahajournals.org For instance, a study on healthy male subjects showed a dose-dependent increase in HO-1 mRNA after intravenous this compound administration. nih.gov Similarly, in patients undergoing cardiac surgery, this compound infusion resulted in a strong, dose-dependent increase in myocardial HO-1 mRNA levels. nih.govahajournals.org
Regulation of HO-1 Protein Levels
The induction of HO-1 mRNA by this compound is followed by an increase in HO-1 protein levels. nih.govnih.govahajournals.org In a study involving patients undergoing cardiac surgery, a profound increase in HO-1 protein concentration was observed in atrial tissue following this compound infusion. nih.govahajournals.org Similarly, research in healthy volunteers demonstrated that this compound infusion leads to a dose-dependent increase in HO-1 protein expression in peripheral blood monocytes. nih.gov This upregulation of HO-1 protein is a key aspect of this compound's cytoprotective effects.
Role of HO-1 Polymorphisms in this compound Response in Research Contexts
The promoter region of the HMOX1 gene, which codes for HO-1, contains a (GT)n dinucleotide repeat polymorphism that can influence the inducibility of the enzyme. nih.govspandidos-publications.com Shorter (GT)n repeats (class S) are generally associated with higher HO-1 inducibility, while longer repeats (class L) are linked to lower inducibility. nih.gov However, research has indicated that this compound is an effective inducer of HO-1 in humans, irrespective of this genetic variation. nih.govru.nl A study in healthy male subjects with either homozygous short (S/S) or long (L/L) GTn genotypes found that while baseline HO-1 mRNA levels were higher in L/L subjects, this compound induced a dose-dependent increase in both HO-1 mRNA and protein in both groups. nih.gov This suggests that the therapeutic induction of HO-1 by this compound is not significantly limited by this common genetic polymorphism.
Table 1: Research Findings on this compound's Effect on HO-1 Expression
| Study Population | Intervention | Tissue/Cell Type | Key Findings |
|---|---|---|---|
| Healthy male subjects | Intravenous this compound | Peripheral blood monocytes | Dose-dependent increase in HO-1 mRNA and protein. nih.gov |
| Patients undergoing cardiac surgery | Intravenous this compound | Myocardium (right ventricle and atrium), Peripheral blood mononuclear cells | Strong, dose-dependent increase in myocardial HO-1 mRNA and protein levels. nih.govahajournals.org |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Delta-aminolevulinate (ALA) |
| Porphobilinogen (PBG) |
| Biliverdin |
| Carbon monoxide (CO) |
| Iron |
| Glycine |
Substrates and Products of Heme Oxygenase Pathway in the Presence of this compound
The primary mechanism of this compound's action involves its role as a substrate for the heme oxygenase (HO) enzyme system. nih.govphysiology.org The HO pathway is the rate-limiting step in the catabolism of heme. mdpi.comnih.gov this compound, upon entering the cell, provides a source of heme, which is then degraded by heme oxygenase, particularly the inducible isoform, heme oxygenase-1 (HO-1). nih.govnih.gov This enzymatic reaction requires NADPH and molecular oxygen. mdpi.com
The degradation of this compound via the HO pathway yields three key products:
Biliverdin: This green pigment is subsequently and rapidly converted to the potent antioxidant bilirubin (B190676) by the enzyme biliverdin reductase. mdpi.comvetmeduni.ac.at
Carbon Monoxide (CO): A gaseous signaling molecule with roles in vasodilation and cellular messaging. physiology.orgwikipedia.org
Ferrous Iron (Fe²+): This liberated iron can then be incorporated into cellular processes or sequestered. mdpi.comwikipedia.org
Studies have shown that this compound is an effective inducer of HO-1 expression and activity in various cell types, including endothelial cells and peripheral blood monocytes. nih.govashpublications.orgnih.gov This induction leads to the subsequent production of the aforementioned catabolites. For instance, in hypertensive rats, the administration of this compound leads to the formation of carbon monoxide, which is presumed to contribute to its blood pressure-lowering effects. physiology.org The process is highly regulated, with heme itself acting as a signaling molecule that upregulates HO-1 expression, thereby controlling its own degradation. jst.go.jp
Table 1: Heme Oxygenase Pathway with this compound
| Substrate | Enzyme System | Primary Products |
|---|---|---|
| Heme (from this compound) | Heme Oxygenase (HO-1, HO-2) | Biliverdin, Carbon Monoxide (CO), Ferrous Iron (Fe²⁺) |
| Biliverdin | Biliverdin Reductase | Bilirubin |
This compound Interactions with Cellular Iron Homeostasis
This compound significantly influences the delicate balance of iron within the cell, primarily through its effects on ferritin expression and the dynamics of intracellular heme and free iron.
Ferritin is the primary intracellular iron storage protein, playing a crucial role in sequestering iron in a non-toxic form. The degradation of this compound by heme oxygenase releases free iron (Fe²+). mdpi.comwikipedia.org This increase in the labile iron pool subsequently stimulates the synthesis of ferritin to safely store the excess iron. tandfonline.com
However, research comparing this compound to other heme compounds like hematin (B1673048) has revealed important distinctions. While both substances lead to a marked increase in heme oxygenase activity, this compound results in only a minimal increase in endothelial cell ferritin content compared to a tenfold induction by hematin. ashpublications.orgashpublications.org This suggests that despite the efficient upregulation of heme oxygenase, less free iron is derived from the breakdown of this compound. ashpublications.orgnih.gov The regulation of ferritin synthesis by iron occurs at the post-transcriptional level, meaning that this compound does not affect the mRNA levels of ferritin heavy and light chains. ashpublications.org
The administration of this compound leads to an increase in intracellular heme levels. medkoo.com This is a key aspect of its therapeutic action in conditions like acute intermittent porphyria, where it replenishes the regulatory heme pool. medkoo.com Free heme, when in excess, can be toxic due to its ability to catalyze the formation of reactive oxygen species and damage cellular components. researchgate.net
The induction of HO-1 by this compound is a critical protective mechanism that catabolizes this excess heme. tandfonline.com As heme is broken down, ferrous iron is released. wikipedia.org The dynamics of this released iron are tightly controlled. The subsequent induction of ferritin synthesis helps to sequester this iron, preventing it from participating in harmful Fenton reactions that generate highly toxic hydroxyl radicals. tandfonline.com Studies in endothelial cells indicate that while this compound efficiently enters the cells and induces heme oxygenase, the resulting increase in the labile iron pool appears to be less pronounced compared to other heme preparations, contributing to its better safety profile. ashpublications.orgashpublications.orgnih.gov
Cellular Uptake and Metabolism of this compound
This compound is designed for efficient cellular uptake. In clinical use, it is administered intravenously and demonstrates rapid clearance from the plasma and uptake into the liver. medkoo.com It has a high affinity for heme-binding proteins such as hemopexin and albumin, which facilitates its delivery to cells and minimizes the toxicity associated with free heme. medkoo.commdpi.com
Once inside the cell, this compound is metabolized by the heme oxygenase system. nih.govphysiology.org Studies in endothelial cells have shown that this compound enters these cells as efficiently as hematin, leading to a significant (more than 20-fold) increase in heme oxygenase mRNA and enzyme activity. ashpublications.orgnih.gov The metabolism of this compound by HO-1 results in the production of biliverdin, carbon monoxide, and free iron, which then participate in various downstream cellular processes. mdpi.com Research in mouse liver also indicates that this compound upregulates enzymes involved in heme catabolism. oup.com
This compound's Influence on Gene Expression Beyond Heme Metabolism
The effects of this compound extend beyond the direct regulation of heme and iron metabolism, influencing the expression of a broader range of genes. This is particularly evident in its ability to modulate transcriptional activation in various cellular models.
Research has uncovered a paradoxical role for this compound in the context of Human Immunodeficiency Virus-1 (HIV-1). While it can inhibit acute HIV-1 infection by interfering with reverse transcription, it also potentiates the reactivation of latent HIV-1. frontierspartnerships.orgnih.gov
In models of HIV-1 latency, such as the ACH-2 cell line which harbors a complete HIV-1 provirus, this compound has been shown to stimulate the reactivation of the virus. nih.govulb.ac.be It acts synergistically with other agents like phorbol (B1677699) esters (PMA) or tumor necrosis factor-alpha (TNF-α) to enhance viral expression. frontierspartnerships.orgnih.gov This stimulatory effect is thought to be mediated by an increase in redox stress, as it can be inhibited by the antioxidant N-acetyl cysteine. frontierspartnerships.orgnih.govresearchgate.net The proposed mechanism involves heme- or iron-induced redox stress leading to chromatin remodeling and the activation of transcription factors like NF-κB, which then bind to the HIV-1 long terminal repeat (LTR) and drive gene expression. frontierspartnerships.orgulb.ac.be
Interestingly, the induction of heme oxygenase-1 by this compound also plays a role in this process. Inhibition of HO-1 activity has been shown to further increase the this compound-mediated reactivation of HIV-1, suggesting a complex interplay between the effects of heme itself, the products of its degradation, and the resulting cellular stress responses. nih.gov
Post-transcriptional Regulatory Effects
This compound, a compound of heme and L-arginine, serves as an exogenous source of heme. wikipedia.orguct.ac.za Beyond its well-documented effects on transcription, heme exerts significant control over gene expression at the post-transcriptional level. These mechanisms are crucial for cellular homeostasis and response to stimuli, involving the regulation of messenger RNA (mRNA) stability, the modulation of protein translation, and the processing of microRNAs (miRNAs).
Regulation of mRNA Stability
A primary post-transcriptional mechanism of heme is the modulation of mRNA stability, most notably in the regulation of its own biosynthesis. Heme negatively regulates the rate-limiting enzyme of the pathway, 5'-aminolevulinate synthase (ALAS1), by decreasing the stability of its mRNA transcript. wikipedia.orgmedkoo.com This action reduces the synthesis of ALAS1 protein, thereby diminishing the production of heme precursors. medkoo.com This feedback inhibition is a cornerstone of the therapeutic effect of this compound in acute porphyrias. uct.ac.zaashpublications.orgresearchgate.net Research in human placental trophoblastic cells has also shown that treatment with this compound leads to a marked decrease in both the protein and mRNA levels of transferrin receptor 1 (TFR1), indicating a potential role for heme in regulating the stability of transcripts involved in iron metabolism. bmj.com
| Target mRNA | Cell/System Studied | Observed Effect of Heme/Heme Arginate | Research Summary | Reference |
|---|---|---|---|---|
| ALAS1 (5'-aminolevulinate synthase 1) | Hepatic cells | Decreased mRNA stability and levels | Heme acts as a negative feedback inhibitor by destabilizing the ALAS1 mRNA, a key mechanism for treating acute porphyrias. | wikipedia.orgmedkoo.comnih.gov |
| TFR1 (Transferrin Receptor 1) | BeWo cells (human trophoblastic cells) | Markedly decreased mRNA levels | This compound treatment significantly reduced TFR1 transcript levels, suggesting post-transcriptional regulation of this key iron uptake protein. | bmj.com |
Modulation of Protein Translation
Heme plays a critical role in coordinating the synthesis of proteins with its own availability, particularly in erythroid precursors where hemoglobin production must be tightly balanced. nih.gov This is achieved through the heme-regulated inhibitor (HRI), an eIF2α kinase. In states of heme deficiency, HRI becomes active and phosphorylates the alpha subunit of the eukaryotic translation initiation factor 2 (eIF2α). nih.gov This phosphorylation leads to a global inhibition of protein synthesis, preventing the accumulation of globin chains without their essential heme prosthetic group. By supplying heme, this compound prevents the activation of HRI, thereby permitting protein synthesis to proceed. This mechanism ensures a balanced production of hemoproteins. nih.gov
Involvement in MicroRNA Processing
Emerging research highlights the role of heme in the biogenesis of microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression post-transcriptionally. Heme has been identified as a ligand for the DiGeorge critical region-8 (DGCR8) protein, an essential component of the Microprocessor complex that carries out the first step of miRNA processing. nih.gov The binding of heme to DGCR8 promotes its dimerization, a conformational change that enhances its activity in cleaving primary miRNA transcripts (pri-miRNAs) into precursor miRNAs (pre-miRNAs). nih.gov This suggests that heme availability can modulate the maturation of a wide array of miRNAs, thereby influencing numerous gene expression networks.
Clinical studies involving this compound have begun to explore this connection. In renal transplant recipients treated with this compound to induce the protective enzyme heme oxygenase-1 (HO-1), a link between treatment response and miRNA profiles has been observed. hra.nhs.uked.ac.uk One study using RNA-sequencing found a global downregulation of mature miRNAs in patients who showed a high HO-1 protein response to this compound. ed.ac.uk This finding points towards a potential failure in miRNA biogenesis in these individuals that affects their capacity to produce HO-1 protein in response to the treatment. ed.ac.uk
| Process/Molecule | System Studied | Observed Effect of Heme/Heme Arginate | Research Summary | Reference |
|---|---|---|---|---|
| pri-miRNA Processing | In vitro / Human cells | Heme binds to DGCR8, promoting its dimerization and processing activity. | Heme is a cofactor for the DGCR8 protein, which is essential for the initial cleavage step in microRNA biogenesis. This links heme status to global miRNA levels. | nih.gov |
| Mature microRNAs | Renal transplant recipients | Global downregulation of mature miRNAs in high HO-1 responders to this compound. | A study suggests that the individual response to this compound may be linked to the patient's underlying microRNA biogenesis capacity. | ed.ac.uk |
Preclinical Research Models and Experimental Approaches for Heme Arginate Studies
In Vitro Cell Culture Models
In vitro models are indispensable for controlled investigations into the direct cellular and molecular effects of heme arginate. These systems allow for precise manipulation of experimental conditions and detailed analysis of cellular responses, free from the systemic complexities of a whole organism.
Cell Line Selection and Culture Conditions for this compound Investigation
The choice of cell line is paramount and is dictated by the specific biological question. For studies related to erythropoiesis and hemoglobinopathies, human erythroleukemia cell lines such as K562 and murine erythroleukemia (MEL) cells are frequently used. nih.govfigshare.com These cells can be induced to differentiate along the erythroid lineage, providing a dynamic system to study the effects of exogenous heme. For investigating hepatic heme metabolism and its role in conditions like porphyria, human hepatoma cell lines like HepG2 are the model of choice. To study inflammatory and antioxidant responses, macrophage cell lines (e.g., RAW 264.7), endothelial cells (e.g., HUVEC), and various epithelial cell lines are employed.
Standard cell culture conditions are generally applicable, typically involving incubation at 37°C in a humidified atmosphere with 5% CO2. The choice of culture medium (e.g., DMEM, RPMI-1640) is cell-line dependent and is usually supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. For specific experiments, such as studying heme synthesis, specialized or serum-free media may be required to control for exogenous sources of iron and heme. This compound is prepared in a suitable vehicle and added to the culture medium at various concentrations to assess dose-dependent effects.
Assessment of Cellular Heme Levels and Metabolic Flux
Quantifying changes in intracellular heme concentration following this compound administration is crucial for understanding its metabolic fate. Several methods are available for this purpose.
Spectrophotometry: Heme exhibits a characteristic sharp absorption peak, the Soret band, at approximately 400 nm. nih.gov Cell lysates can be analyzed by UV-Vis spectrophotometry to quantify total intracellular heme content. This method is straightforward and provides a rapid assessment of changes in the cellular heme pool. nih.gov
Fluorescent Heme Analogs: Non-radioactive heme analogs, such as zinc mesoporphyrin (ZnMP), can be used to track heme uptake. duke.edu ZnMP uptake can be quantified in individual cells using fluorescence microscopy or flow cytometry, providing insights into the dynamics of heme transport across the plasma membrane. duke.edu
Radiolabeling: To measure the rate of heme synthesis and its incorporation into hemoproteins, cells can be incubated with radiolabeled precursors like 14C-aminolevulinic acid (ALA) or 55Fe-transferrin. aacrjournals.orgjci.org The amount of radiolabel incorporated into extracted heme provides a direct measure of metabolic flux through the heme biosynthesis pathway and how it is affected by external this compound. aacrjournals.org
Gene Expression and Protein Analysis in Response to this compound Exposure
This compound, by delivering heme, can profoundly influence the expression of a wide array of genes and proteins. Heme acts as a signaling molecule, regulating transcription, translation, and protein stability.
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) and microarray or RNA-sequencing are used to analyze changes in mRNA levels of target genes. Key transcriptional targets include genes involved in heme synthesis and degradation (e.g., ALAS1, ALAS2, HMOX1), iron metabolism (e.g., ferritin, transferrin receptor), and globin chain synthesis (HBA, HBB). nih.govnih.govfrontiersin.org Heme regulates transcription by modulating the activity of transcription factors such as BACH1, a repressor of globin and heme oxygenase-1 genes, which is inhibited by heme binding. nih.govnih.gov
Protein Analysis: Western blotting is a standard technique to measure changes in the protein levels of key regulatory factors like the heme-regulated inhibitor (HRI) kinase, transcription factors (e.g., Nrf2, NF-κB), and enzymes involved in antioxidant defense (e.g., HO-1, catalase). benthamdirect.combiorxiv.org Heme availability is known to control the activation of HRI, which in turn phosphorylates the eukaryotic initiation factor 2α (eIF2α) to regulate global and specific protein synthesis, most notably globin chains. nih.govbiorxiv.org
| Analytical Technique | Target Analyte | Key Findings with Heme/Hemin (B1673052) Supplementation |
| qRT-PCR | mRNA | Heme induces HMOX1 (Heme Oxygenase-1) and globin gene expression. nih.gov It represses ALAS1 transcription in non-erythroid cells. nih.gov |
| Western Blot | Protein | Heme/Hemin treatment increases protein levels of HO-1 and Nrf2. nih.gov It can lead to the inactivation of HRI kinase. nih.gov It can suppress the nuclear translocation of NF-κB. benthamdirect.com |
| Electrophoretic Mobility Shift Assay (EMSA) | DNA-protein binding | This compound pretreatment attenuates the DNA binding activity of NF-κB and AP-1 in vivo. benthamdirect.com |
Studies on Erythroid Cell Maturation and Hemoglobin Synthesis
Heme is a central regulator of erythropoiesis, coordinating the synthesis of heme and globin chains to form hemoglobin. This compound is a valuable tool for studying these processes in vitro.
In erythroid precursor cell lines (e.g., K562, MEL), the addition of this compound has been shown to accelerate hemoglobin accumulation. figshare.comnih.govnih.gov This effect is particularly pronounced in early-stage erythroid cells, suggesting that endogenous heme synthesis can be a rate-limiting step for hemoglobinization. nih.gov Mechanistically, exogenous heme promotes erythroid maturation through several actions:
Inhibition of HRI: By increasing intracellular heme levels, this compound prevents the activation of HRI, thereby promoting the translation of globin mRNAs. nih.govhaematologica.org
Repression of BACH1: Heme binds to the transcriptional repressor BACH1, promoting its degradation and derepressing the transcription of β-globin genes. nih.govnih.gov
Provision of Prosthetic Group: Exogenously supplied heme can be directly incorporated into newly synthesized globin chains to form hemoglobin, bypassing the need for de novo synthesis. nih.govnih.gov
Experiments often involve inducing differentiation in erythroid cell lines and treating them with this compound. The degree of maturation is then assessed by measuring hemoglobin content (e.g., benzidine staining or spectrophotometry) and the expression of erythroid-specific surface markers. figshare.comfrontiersin.org
Investigations into Inflammatory Responses and Oxidative Stress Markers
While essential, excess free heme is pro-inflammatory and pro-oxidant due to its ability to catalyze the formation of reactive oxygen species (ROS). This compound is used in vitro to model conditions of heme overload and to study the cellular responses to heme-induced stress.
Inflammatory Responses: Heme can activate inflammatory signaling pathways, primarily through the Toll-like receptor 4 (TLR4) and the activation of the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines. However, a key effect of heme is the potent induction of heme oxygenase-1 (HO-1). benthamdirect.com HO-1 catabolizes heme into biliverdin (B22007) (which is converted to the antioxidant bilirubin), free iron (which is sequestered by ferritin), and carbon monoxide (which has anti-inflammatory properties). nih.gov In various cell models, pretreatment with heme or hemin has been shown to suppress inflammatory responses by inhibiting NF-κB activation, an effect largely mediated by HO-1 and its products. benthamdirect.com
Oxidative Stress Markers: Heme's pro-oxidant nature can lead to lipid peroxidation, protein oxidation, and DNA damage. These effects can be quantified by measuring markers such as malondialdehyde (MDA), protein carbonyls, and 8-hydroxy-2'-deoxyguanosine. Concurrently, heme induces a robust antioxidant response by activating the transcription factor Nrf2, which drives the expression of HO-1 and other antioxidant enzymes. nih.govnih.gov Studies in valve interstitial cells have shown that heme activates the Nrf2/HO-1 axis, which protects the cells from calcification. nih.gov The net effect of this compound on a cell—whether it results in damage or protection—often depends on the concentration, duration of exposure, and the cell type's capacity to mount an effective antioxidant response via HO-1. nih.govnih.govfrontiersin.org
| Cellular Response | Key Mediator | Effect of Heme/Heme Arginate | Experimental Readout |
| Antioxidant Response | Nrf2 / HO-1 | Potent induction of Nrf2 and its target gene HMOX1 (HO-1). nih.gov | Increased HO-1 mRNA and protein; increased nuclear Nrf2. |
| Inflammatory Response | NF-κB | Suppression of NF-κB activation, often secondary to HO-1 induction. benthamdirect.com | Decreased nuclear translocation of p65 subunit; reduced inflammatory cytokine expression. |
| Oxidative Stress | Reactive Oxygen Species (ROS) | Can induce ROS production, but also triggers protective antioxidant pathways. frontiersin.org | Measurement of intracellular ROS (e.g., with DCFH-DA); assessment of lipid peroxidation. |
In Vivo Animal Models for Mechanistic Research
While in vitro models provide molecular detail, in vivo animal models are crucial for understanding the systemic effects and therapeutic mechanisms of this compound in a complex physiological context. nih.gov Rodent models, particularly mice and rats, are most commonly used.
Mechanistic studies often employ models of diseases where heme metabolism is dysregulated. For instance, in animal models of porphyria, this compound administration is used to demonstrate its primary mechanism: the replenishment of the hepatic regulatory heme pool, which leads to the feedback repression of ALAS1, the rate-limiting enzyme in hepatic heme synthesis. uct.ac.zaashpublications.org This reduces the overproduction of the neurotoxic porphyrin precursors that cause the acute symptoms of the disease.
Ex Vivo Tissue Analysis in Research
Ex vivo tissue analysis serves as a bridge between in vivo experiments and in vitro cell culture studies. This approach involves the analysis of tissues harvested from an organism that has been treated with a substance like this compound. It allows for detailed investigation in a more controlled environment while preserving the tissue's complex cellular architecture.
Common ex vivo methodologies that can be applied to this compound research include:
Organ Bath and Ussing Chamber Systems: These techniques are used to study the physiology and pharmacology of intact tissues, such as intestinal segments or muscle strips, under controlled conditions outside the body. nih.gov They could be used to assess the absorption, metabolism, or functional effects of this compound on specific tissues harvested after in vivo administration.
Tissue Slice Cultures: This method involves keeping thin slices of organs like the liver or heart viable in culture for short periods. It allows for detailed biochemical and molecular analyses, such as measuring enzyme activity, protein expression (e.g., HO-1), or metabolic turnover in response to prior in vivo treatment with this compound.
Hyperspectral Imaging (HSI): HSI is a non-invasive optical imaging technique that can be applied ex vivo to tissue samples. nih.govsemanticscholar.org It captures both spatial and spectral information, allowing for the identification and quantification of different biochemical components within the tissue based on their unique spectral signatures. nih.gov This could potentially be used to map the distribution of heme or assess metabolic changes in tissues from this compound-treated animals.
Methodologies for Delineating this compound's Heme Oxygenase-Dependent and Independent Effects
A key question in this compound research is distinguishing which of its biological effects are mediated by the induction of heme oxygenase (HO-1) and which are direct, HO-1-independent effects of the heme molecule itself. Free heme can be cytotoxic, primarily through the generation of reactive oxygen species (ROS). nih.gov Therefore, specific methodologies are required to dissect these pathways.
The most direct and widely used method to differentiate between HO-1-dependent and -independent effects is the co-administration of a heme oxygenase inhibitor. nih.gov
Mechanism of Action: HO inhibitors are typically metalloporphyrin analogues, such as tin mesoporphyrin (SnMP), that act as competitive inhibitors. nih.govpatsnap.com They bind to the active site of the heme oxygenase enzyme, preventing it from catabolizing its natural substrate, heme. patsnap.com By blocking the production of biliverdin, free iron, and carbon monoxide, these inhibitors can elucidate whether the observed biological effects of this compound are due to these downstream products or to heme itself. patsnap.com
Experimental Application: In a preclinical study on myocutaneous flaps in rats, researchers used SnMP to probe the mechanism of this compound's effects. nih.gov The experimental design included a group that received this compound alone and another that received this compound plus SnMP. nih.gov The hypothesis was that if this compound's effects were protective and dependent on HO-1, then co-administration with SnMP would abolish this protection. Conversely, the study found that this compound worsened flap necrosis and that this detrimental effect was independent of HO-1 activity, as it was not reversed by the inhibitor. nih.gov This approach successfully demonstrated that the observed cytotoxicity was an HO-1-independent effect, likely caused by the pro-oxidant properties of free heme in that specific tissue context. nih.gov
Genetic Manipulation of HO-1 Expression in Research Models
The investigation into the mechanisms of this compound is critically reliant on preclinical models that allow for the specific examination of the Heme Oxygenase-1 (HO-1) pathway. Genetic manipulation to either eliminate (knockout) or enhance (transgenic overexpression) HO-1 expression in animal models provides a powerful tool to elucidate the degree to which the therapeutic effects of this compound are dependent on its ability to induce this enzyme. These models are instrumental in distinguishing between HO-1-mediated effects and other potential pharmacological actions of the compound.
HO-1 Knockout Models
HO-1 knockout (HO-1-/-) mice, which lack a functional Hmox1 gene, are fundamental in determining the necessity of HO-1 for the protective actions attributed to this compound. By administering this compound to these animals and comparing the outcomes to wild-type (HO-1+/+) counterparts, researchers can identify biological responses that are strictly dependent on HO-1 induction.
Studies characterizing HO-1 deficient mice have revealed a phenotype marked by a pro-inflammatory tendency. nih.gov For instance, splenocytes from HO-1-/- mice secrete disproportionately higher levels of pro-inflammatory Th1 cytokines when stimulated compared to those from wild-type mice. nih.gov Furthermore, in models of liver ischemia-reperfusion injury, myeloid-specific HO-1 knockout mice (mHO-1–KO) exhibit increased hepatocellular damage and infiltration of inflammatory cells. jci.org Bone marrow-derived macrophages (BMDMs) from these mice show an increased expression of M1 (pro-inflammatory) markers and a decreased expression of M2 (anti-inflammatory) markers. jci.orggutnliver.org This baseline pro-inflammatory state in HO-1 deficient models provides a crucial context for interpreting the results of this compound administration. If this compound fails to exert an anti-inflammatory effect in these animals, it provides strong evidence that its mechanism is mediated through HO-1.
| Parameter | HO-1 Knockout (KO) Model | Wild-Type (WT) Control | Reference |
|---|---|---|---|
| M1 Marker Expression (e.g., CXCL10, IL-1β, MCP1) | Increased | Baseline | jci.org |
| M2 Marker Expression (e.g., Arg1, CD163, CD206) | Decreased | Baseline | jci.orggutnliver.org |
| Response to Pro-inflammatory Stimuli (e.g., LPS) | Exaggerated Th1 Cytokine Secretion | Normal Response | nih.gov |
HO-1 Transgenic Models
Conversely, transgenic (Tg) models are engineered to overexpress HO-1. These models are valuable for simulating the therapeutic state induced by pharmacological agents like this compound and for studying the downstream consequences of sustained, high-level HO-1 expression. jci.orgnih.gov Research using myeloid-specific HO-1 transgenic (mHO-1–Tg) mice has demonstrated a protective phenotype against ischemia-reperfusion injury, characterized by reduced liver damage, lower serum AST/ALT levels, and decreased inflammatory cell infiltration. jci.org Macrophages from these mice exhibit a molecular signature skewed towards an anti-inflammatory M2 phenotype, with decreased expression of M1 markers and enhanced expression of M2 markers. jci.org
These findings in transgenic animals help to confirm that the induction of HO-1 is a sufficient condition to produce specific protective effects. By comparing the phenotype of HO-1 Tg models with the effects of this compound in wild-type animals, researchers can validate that the compound's observed benefits are consistent with the known functions of the HO-1 system. This approach is crucial for confirming the therapeutic potential of HO-1 induction as a strategy in various disease models. nih.govnih.gov
| Outcome Measure | Effect of HO-1 Overexpression (mHO-1-Tg Mice) | Reference |
|---|---|---|
| Hepatocellular Damage | Decreased | jci.org |
| Serum AST/ALT Levels | Decreased | jci.org |
| Neutrophil & Macrophage Infiltration | Decreased | jci.org |
| Hepatic M1 Marker Expression | Decreased | jci.org |
| Hepatic M2 Marker Expression | Increased | jci.org |
The collective use of knockout and transgenic models is therefore indispensable for rigorously validating HO-1 as the primary mediator of this compound's therapeutic actions. These genetic tools allow the scientific community to dissect the compound's mechanism of action with a high degree of specificity, paving the way for a more complete understanding of its role in cellular protection.
Heme Arginate S Role in Specific Biochemical Pathways and Pathophysiological Mechanisms Excluding Clinical Aspects
Regulation of Hepatic Heme Homeostasis
The liver is a primary site for heme synthesis, producing it for various hemoproteins, notably the cytochrome P450 enzymes. mdpi.comnih.gov This synthesis is tightly regulated to meet cellular demands. numberanalytics.com The rate-limiting step in hepatic heme biosynthesis is the enzyme 5-aminolevulinic acid synthase 1 (ALAS1). ashpublications.orgresearchgate.net The activity and expression of ALAS1 are controlled by the intracellular concentration of heme in a negative feedback loop. numberanalytics.comashpublications.orgresearchgate.net
When the regulatory heme pool in hepatocytes is depleted, the repression of ALAS1 is lifted, leading to increased heme synthesis. ashpublications.org Conversely, when heme levels are sufficient, heme acts as a co-repressor, inhibiting the transcription and translation of ALAS1 and preventing its translocation into the mitochondria, thus down-regulating the entire pathway. nih.govashpublications.orgwikipedia.org
Heme arginate functions by directly supplementing the hepatic heme pool. uct.ac.za As an exogenous source of heme, it is taken up by liver cells, thereby restoring the intracellular regulatory heme concentration. mdpi.com This replenishment effectively re-establishes the negative feedback inhibition on ALAS1, reducing its activity and the subsequent synthesis of heme precursors. ashpublications.orguct.ac.zafrontiersin.org This mechanism is central to its influence on hepatic hemeostasis. nih.gov
Influence on Porphyrin Metabolism Dysregulation
In conditions of dysregulated porphyrin metabolism, such as the acute hepatic porphyrias, a deficiency in one of the heme synthesis enzymes leads to a functional heme deficit in the liver. ashpublications.org This deficit causes a significant up-regulation of ALAS1 activity, resulting in the massive overproduction and accumulation of heme precursors, specifically 5-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG). ashpublications.orguct.ac.za
By replenishing the hepatic heme pool and suppressing ALAS1 activity, this compound directly counteracts this primary pathophysiological mechanism. uct.ac.zanih.gov This action leads to a rapid decrease in the production and excretion of ALA and PBG. ashpublications.orguct.ac.zanih.gov
Recent studies have also highlighted a link between this compound administration and the homeostasis of homocysteine. Dysregulation of homocysteine metabolism, characterized by elevated plasma levels (hyperhomocysteinemia), has been observed in patients with acute intermittent porphyria (AIP). researchgate.net Studies suggest that while patients may already have a tendency for hyperhomocysteinemia, certain therapies can influence this pathway. mdpi.comresearchgate.net Heme status is crucial for the activity of cystathionine (B15957) β-synthase (CBS), an enzyme involved in homocysteine metabolism. nih.gov Both a deficiency and an excess of heme can impair CBS activity, the latter potentially through the induction of heme oxygenase-1 (HO-1) and subsequent production of carbon monoxide (CO), an inhibitor of CBS. nih.gov One study noted that while dysregulation of homocysteine homeostasis was present in AIP patients receiving this compound, a different therapeutic agent, givosiran, appeared to aggravate this dysregulation more significantly. frontiersin.orgresearchgate.net
Interplay with Cellular Stress Responses
Heme itself is a dual-edged sword; while essential for cellular function, free heme is pro-oxidant and cytotoxic. nih.govwikipedia.orgfrontiersin.org It can catalyze the production of reactive oxygen species (ROS), leading to oxidative stress. wikipedia.org To counteract this, cells have a highly conserved defense mechanism: the induction of heme oxygenase-1 (HO-1). nih.govnih.gov HO-1 is an inducible, stress-responsive enzyme that catabolizes free heme into biliverdin (B22007), free iron (Fe²⁺), and carbon monoxide (CO). nih.govebm-journal.orgebm-journal.org
This compound is a potent inducer of HO-1. nih.govnih.gov This induction is a primary cellular response to the administration of exogenous heme. nih.gov The byproducts of HO-1 activity are themselves bioactive molecules with significant cytoprotective properties, forming the basis of this compound's interaction with cellular stress pathways. frontiersin.orgebm-journal.orgresearchgate.net
This compound modulates oxidative stress primarily through the induction of the HO-1 system. ebm-journal.orgebm-journal.org The breakdown of the pro-oxidant heme molecule by HO-1 is the first step in mitigating potential heme-driven oxidative damage. frontiersin.orgebm-journal.org The products of this reaction further contribute to an antioxidant environment:
Biliverdin and Bilirubin (B190676): Biliverdin is rapidly converted to bilirubin by biliverdin reductase. nih.gov Bilirubin is a powerful antioxidant that can scavenge free radicals. nih.govmdpi.com
Carbon Monoxide (CO): CO has anti-inflammatory and anti-apoptotic properties and can modulate cellular signaling pathways. nih.govmdpi.com
Free Iron and Ferritin: The release of iron from heme degradation stimulates the synthesis of ferritin, an iron-sequestering protein. mdpi.com By binding free iron, ferritin prevents it from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals. mdpi.comresearchgate.net
However, the effect of this compound on oxidative stress can be complex. While HO-1 induction is largely protective, the administration of large amounts of heme can, under certain conditions, lead to an initial increase in oxidative stress before the protective mechanisms are fully active. frontiersin.orgub.edu Chronic administration in animal models has been shown to sustain a strong oxidative stress response, partly due to iron overload. ub.edu Studies comparing this compound to other heme preparations, like hematin (B1673048), have suggested that this compound may be a less potent catalyst for the oxidation of molecules like low-density lipoprotein (LDL), potentially making it less cytotoxic in certain contexts. ashpublications.org
The HO-1 system, induced by this compound, is deeply intertwined with inflammatory pathways. frontiersin.org Free heme can act as a danger signal, promoting pro-inflammatory processes. frontiersin.org The induction of HO-1 and its products serve as a crucial feedback loop to counteract this inflammation. frontiersin.org
Key anti-inflammatory effects mediated by the HO-1 system include:
Reduction of Pro-inflammatory Cytokines: In preclinical models, the administration of this compound has been associated with a decrease in inflammatory markers. scienceopen.complos.org For instance, in a β-cell line model, this compound reduced the expression of genes for iNOS, IL-1β, and MCP-1α in response to inflammatory stimuli. plos.org
Modulation of Inflammatory Signaling: The HO-1 pathway can suppress the activation of pro-inflammatory transcription factors like NF-κB. ebm-journal.org
Conversely, some research indicates that chronic this compound administration can induce a state of chronic inflammation in the liver of animal models, characterized by elevated inflammatory cytokines and markers of neutrophil infiltration. ub.edu This suggests that the interplay between this compound and inflammation is context-dependent, with acute induction of HO-1 being largely anti-inflammatory, while chronic exposure may lead to different outcomes. frontiersin.orgub.edu
| Pathway Component | Effect of this compound Administration | Mediating Molecule/Process | Biochemical Outcome |
|---|---|---|---|
| Heme Oxygenase-1 (HO-1) | Potent Induction | Heme (substrate) | Degradation of pro-oxidant heme. nih.govebm-journal.org |
| Bilirubin | Increased Production (via Biliverdin) | HO-1 Activity | Antioxidant, scavenging of reactive oxygen species. nih.govmdpi.com |
| Carbon Monoxide (CO) | Increased Production | HO-1 Activity | Anti-inflammatory, anti-apoptotic signaling. nih.govmdpi.com |
| Ferritin | Increased Synthesis | Release of free iron from heme | Sequestration of free iron, preventing Fenton reaction. mdpi.com |
| NF-κB | Suppression (in some models) | HO-1 System | Reduction of pro-inflammatory gene transcription. ebm-journal.org |
| Inflammatory Cytokines (e.g., IL-1β) | Reduction (in acute models) | HO-1 System | Decreased inflammatory response. plos.org |
Modulation of Metabolic Pathways (preclinical mechanisms)
Beyond its central role in porphyrin metabolism, preclinical studies suggest that this compound influences broader metabolic pathways, including glucose and lipid metabolism. Heme itself is an endogenous regulator of various metabolic processes, partly by acting as a ligand for nuclear receptors like Rev-erb-α, which plays a role in regulating gluconeogenesis and adipogenesis. scienceopen.complos.org
Administration of this compound in a murine model of type 2 diabetes was shown to reduce hyperglycemia. scienceopen.com This effect was associated with several metabolic changes, including increased serum adiponectin levels and reduced inflammation in both adipose tissue and pancreatic islets. scienceopen.com Interestingly, these anti-diabetic effects appeared to be independent of HO-1 activity, as co-administration of an HO inhibitor did not abolish—and in some cases enhanced—the improvement in glycemic control. scienceopen.complos.org This suggests that heme itself, perhaps through its action on nuclear receptors, is responsible for these metabolic modulations. scienceopen.com
Adipogenesis, the process of forming new fat cells (adipocytes), and the secretion of adipokines (hormones from fat cells) are critical to systemic metabolic health. Preclinical research points to a role for heme and the HO-1 system in regulating these processes.
Adipogenesis: Heme can promote adipogenesis in vitro, acting as a ligand for the Rev-erb-α nuclear receptor, in a manner analogous to PPAR-γ agonists. scienceopen.com In animal models of diabetes, treatment with this compound was associated with increased adiposity, which was paradoxically linked to improved metabolic parameters. scienceopen.com This suggests a promotion of "metabolically favorable" adipogenesis, characterized by smaller, more functional adipocytes rather than large, dysfunctional ones. scienceopen.comresearchgate.net The induction of HO-1 has also been linked to the remodeling of adipose tissue, favoring an increase in the number of healthy, small adipocytes. researchgate.netnih.gov However, some in vitro studies using chronic induction of HO-1 with agents like hemin (B1673052) showed an inhibition of adipogenesis, indicating the complexity and context-dependency of this regulation. uq.edu.au
Adipokine Secretion: A key finding in preclinical models is the effect of this compound on adiponectin. Administration of this compound in diabetic mice led to increased serum levels of adiponectin, an adipokine known for its insulin-sensitizing and anti-inflammatory properties. scienceopen.complos.org This increase in adiponectin is a proposed mechanism for the observed improvements in glucose metabolism and reduced inflammation. scienceopen.com The induction of the HO-1 system is often correlated with increased plasma adiponectin levels in various models. researchgate.netnih.gov However, direct in vitro studies have yielded conflicting results, with some failing to show a direct effect of HO-1 induction on adiponectin production by mature adipocytes, suggesting the in vivo effects may be more complex or indirect. uq.edu.au
| Metabolic Process | Model System | Observed Effect of this compound/Heme | Proposed Mechanism |
|---|---|---|---|
| Adipogenesis | 3T3-L1 pre-adipocytes | Promotes adipogenesis. scienceopen.com | Heme acts as a ligand for Rev-erb-α. scienceopen.com |
| Adiposity | Diabetic (db/db) mice | Increased overall adiposity. scienceopen.com | Promotion of metabolically favorable adipogenesis. scienceopen.comresearchgate.net |
| Adiponectin Secretion | Diabetic (db/db) mice | Increased serum adiponectin. scienceopen.complos.org | Associated with improved insulin (B600854) sensitivity and reduced inflammation. scienceopen.com |
| Adipocyte Inflammation | Diabetic (db/db) mice | Reduced. scienceopen.com | Down-regulation of pro-inflammatory pathways. scienceopen.complos.org |
Influence on Beta-Cell Function and Glucose Metabolism at a Cellular Level
This compound has been shown to exert protective effects on pancreatic beta-cells and influence glucose metabolism at the cellular level, primarily through mechanisms independent of heme oxygenase (HO) activity. nih.govnih.gov Research using in vitro models, such as the murine insulinoma MIN6 beta-cell line, has elucidated some of these pathways.
Studies have demonstrated that this compound can preserve beta-cell function by mitigating inflammation. nih.gov In experimental models where beta-cells are exposed to a pro-inflammatory cytokine mix (containing IL-1β, IFN-γ, and TNF-α), treatment with this compound leads to a significant reduction in the expression of key inflammatory and chemokine genes. nih.govplos.org This anti-inflammatory effect is crucial, as chronic inflammation is a known contributor to beta-cell dysfunction and death in metabolic diseases. nih.govfrontiersin.org
The primary mechanism appears to be the downregulation of inflammatory signaling pathways within the beta-cells. This compound treatment has been observed to decrease the messenger RNA (mRNA) levels of inducible nitric oxide synthase (iNOS), interleukin-1 beta (IL-1β), monocyte chemoattractant protein-1 alpha (MCP-1α), and chemokine (C-X-C motif) ligand 1 (Cxcl-1). nih.govplos.org The reduction of iNOS is particularly significant, as excessive nitric oxide production is cytotoxic to beta-cells. nih.gov These effects contribute to the preservation of islet beta-cell integrity and function when challenged with inflammatory stimuli. nih.govnih.gov
Interestingly, the beneficial effects of this compound on beta-cells are not reversed by inhibitors of heme oxygenase, indicating that the protective mechanism is not dependent on the canonical heme degradation pathway that produces carbon monoxide, biliverdin, and iron. nih.govnih.gov This suggests a more direct role for the heme molecule itself in modulating cellular processes related to inflammation and metabolism in beta-cells. nih.gov Some research suggests that heme's role as a Rev-erb-α agonist might be important, as Rev-erb-α is known to promote insulin exocytosis and beta-cell proliferation in MIN6 cells. nih.gov
Table 1: Effect of this compound on Inflammatory Gene Expression in MIN6 β-Cells This table summarizes the observed effects of this compound on the expression of key inflammatory genes in a murine beta-cell line model when stimulated with a pro-inflammatory cytokine mix. Data is synthesized from findings reported in scientific literature.
| Gene | Function in Beta-Cell Pathophysiology | Observed Effect of this compound | Reference |
| iNOS | Produces nitric oxide, which can be cytotoxic to beta-cells. | Significant reduction in gene expression. | nih.govplos.org |
| IL-1β | A pro-inflammatory cytokine that promotes beta-cell apoptosis. | Significant reduction in gene expression. | nih.govplos.org |
| MCP-1α | A chemokine that recruits macrophages, contributing to islet inflammation. | Significant reduction in gene expression. | nih.govplos.org |
| Cxcl-1 | A chemokine involved in attracting neutrophils and promoting inflammation. | Significant reduction in gene expression. | nih.govplos.org |
Role in Erythroid Development and Hemoglobin Synthesis (mechanistic studies)
This compound plays a significant, stimulatory role in the development of red blood cells (erythropoiesis) and the synthesis of hemoglobin. As a stable and bioavailable form of heme, it directly influences the maturation of erythroid precursors and the production of globin chains. karger.comnih.gov
In vitro studies using erythroid precursor cells have shown that this compound promotes cellular proliferation and differentiation. karger.com The addition of this compound to cultures of erythroid progenitors leads to a marked increase in the number of mature erythroid cells. karger.com This effect is tied to heme's fundamental role as a critical component of hemoglobin; its availability is a key regulatory factor in erythropoiesis. researchgate.net
Mechanistically, heme coordinates the synthesis of hemoglobin by stimulating the production of globin chains. ashpublications.org In states of heme deficiency, a specific kinase known as heme-regulated inhibitor (HRI) becomes active and phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general shutdown of protein synthesis, including that of globins. ashpublications.org By providing an exogenous source of heme, this compound can inhibit HRI activity, thereby promoting the translation of α- and β-globin mRNAs and subsequent hemoglobin assembly. researchgate.netashpublications.org
Furthermore, this compound has been shown to specifically enhance the synthesis of fetal hemoglobin (HbF). karger.comnih.gov In erythroid cultures derived from patients with β-thalassemia, the addition of this compound resulted in a significant, multi-fold increase in both total hemoglobin and HbF content. karger.com This suggests that this compound can modulate globin gene expression, favoring the production of γ-globin chains, which combine with α-globin chains to form HbF. While the precise mechanism for this preferential stimulation is not fully elucidated, it is a key area of investigation.
The regulatory network of erythropoiesis involves key transcription factors, most notably GATA1, which is essential for the expression of numerous erythroid-specific genes, including those in the heme synthesis pathway (like ALAS2) and globin genes. cuni.cznih.govmdpi.com Heme itself is part of a feedback loop with GATA1; while GATA1 initiates heme synthesis, high intracellular heme levels can, in turn, downregulate GATA1 expression. nih.gov By providing heme, this compound can influence this delicate regulatory balance, promoting the terminal differentiation of erythroid cells. physiology.org
Table 2: In Vitro Effects of this compound on Erythroid Precursor Cells This table details the findings from in vitro studies on the impact of this compound on the growth and hemoglobinization of erythroid cells from patients with hematological disorders.
| Cell Source | Parameter Measured | Observed Outcome with this compound | Reference |
| β-thalassemia intermedia patient cells | Erythroid Cell Number | Significant increase (average 56%) | karger.com |
| β-thalassemia intermedia patient cells | Total Hemoglobin | 2.1-fold average increase | karger.com |
| β-thalassemia intermedia patient cells | Fetal Hemoglobin (HbF) | 4.2-fold average increase | karger.com |
| Diamond-Blackfan Anemia patient cells | Erythroid Cell Growth | Significant stimulation (4 to 20-fold) | researchgate.net |
| Diamond-Blackfan Anemia patient cells | Hemoglobinization | Significant stimulation | researchgate.net |
Investigation of this compound in Viral Pathogenesis Models (e.g., HIV-1)
This compound has been investigated for its complex and dual role in the context of Human Immunodeficiency Virus-1 (HIV-1) pathogenesis. nih.govfrontierspartnerships.org Research using latently infected T-cell lines, such as ACH-2 and Jurkat clones, has revealed that this compound can both inhibit new infections and reactivate the virus from its latent state. nih.govulb.ac.be
In models of acute HIV-1 infection, this compound acts as an inhibitor of viral replication. nih.gov The primary mechanism for this inhibition is the targeting of the reverse transcription process, a critical step where the viral RNA genome is converted into DNA. nih.govfrontierspartnerships.org
Conversely, and of significant interest for "shock and kill" therapeutic strategies, this compound can reactivate latent HIV-1 provirus. nih.govfrontierspartnerships.orgeur.nl This reactivation effect is believed to be mediated through the induction of redox stress. nih.govfrontierspartnerships.orgresearchgate.net Heme, through its iron component, can participate in Fenton-like reactions, generating reactive oxygen species (ROS). frontierspartnerships.org This increase in oxidative stress can activate redox-sensitive transcription factors, most notably Nuclear Factor-kappa B (NF-κB). nih.govfrontierspartnerships.orgulb.ac.be The activation of NF-κB is a well-established pathway for initiating the transcription of the integrated HIV-1 provirus, leading to the production of new viral particles. frontierspartnerships.orgulb.ac.be
The stimulatory effects of this compound on viral reactivation are often synergistic with other latency-reversing agents, such as protein kinase C (PKC) inducers (e.g., phorbol (B1677699) esters) or TNF-α. nih.govfrontierspartnerships.org Studies have shown that the reactivation effect of this compound can be blocked by antioxidants like N-acetyl cysteine, further supporting the role of redox stress in its mechanism of action. nih.govfrontierspartnerships.org This dual ability to reactivate the latent virus while simultaneously inhibiting the infection of new cells makes this compound a compound of interest in research aimed at eradicating the latent HIV-1 reservoir. nih.govfrontierspartnerships.org
Table 3: Mechanistic Effects of this compound in HIV-1 Pathogenesis Models This table outlines the dual mechanistic actions of this compound observed in in vitro models of HIV-1 infection and latency.
| HIV-1 Lifecycle Stage | Cell Model(s) | This compound Effect | Proposed Mechanism | Reference |
| Acute Infection | Acutely infected T-cell lines | Inhibition of HIV-1 replication | Inhibition of reverse transcription. | nih.govfrontierspartnerships.org |
| Latent Infection | ACH-2, Jurkat clones (harboring latent provirus) | Reactivation of latent HIV-1 provirus | Induction of redox stress; activation of the NF-κB transcription factor. | nih.govfrontierspartnerships.orgulb.ac.be |
| Latent Infection | ACH-2, Jurkat clones | Synergy with PKC inducers (e.g., PMA, TNF-α) | Potentiates reactivation of HIV-1 provirus. | nih.gov |
Interactions with Xenobiotic Metabolism (Cytochrome P450 pathways)
This compound interacts with the cytochrome P450 (CYP450) enzyme system, a critical pathway for the metabolism of a vast array of foreign compounds (xenobiotics), including many therapeutic drugs. nih.govmdpi.com The CYP450 enzymes are hemoproteins, meaning they require a heme prosthetic group to function. wikipedia.orgprolekare.cz The administration of exogenous heme, in the form of this compound, can influence the activity of these enzymes in an isozyme-specific manner. nih.govuni-freiburg.de
Research in both healthy individuals and patients with variegate porphyria has shown that an infusion of this compound accelerates the metabolic reactions mediated by specific CYP450 isozymes. nih.gov Specifically, it has been demonstrated to increase the metabolic rate of drugs that are substrates for CYP3A4 and CYP2D6. nih.govmdpi.comliposuction101.com For example, this compound administration leads to increased formation of monoethylglycinexylidide (B1676722) from lidocaine (B1675312) (a CYP3A4 substrate) and a decreased metabolic ratio of debrisoquin to its 4-hydroxy metabolite (indicating increased CYP2D6 activity). nih.gov
However, this effect is not universal across all CYP450 enzymes. The same studies found that the metabolism of caffeine (B1668208) (a CYP1A2 substrate) and coumarin (B35378) (a CYP2A6 substrate) was not affected by this compound administration. nih.gov This isozyme-specificity suggests that the influence of exogenous heme is not simply a mass-action effect of providing more prosthetic groups, but likely involves more complex regulatory mechanisms that differ between CYP subfamilies. The induction of certain CYPs by this compound could be due to its role in the regulation of gene expression or enzyme stability for specific isoforms. nih.govmdpi.com These interactions are important considerations in pharmacology, as they can alter the clearance and efficacy of co-administered drugs.
Table 4: Isozyme-Specific Effects of this compound on Cytochrome P450 Activity This table summarizes the differential impact of this compound on the metabolism of probe drugs for various CYP450 isozymes, based on findings from human studies.
| CYP450 Isozyme | Probe Drug(s) | Metabolic Reaction Measured | Observed Effect of this compound | Reference |
| CYP3A4 | Lidocaine | Formation of monoethylglycinexylidide | Accelerated metabolism | nih.govliposuction101.com |
| CYP2D6 | Debrisoquin | Debrisoquin/4-hydroxy-debrisoquin ratio | Accelerated metabolism (ratio decreased) | nih.gov |
| CYP1A2 | Caffeine | Not specified | No significant effect | nih.gov |
| CYP2A6 | Coumarin | Not specified | No significant effect | nih.gov |
Advanced Research Techniques and Methodologies for Heme Arginate Investigation
Proteomic and Metabolomic Profiling in Heme Arginate Research
Proteomic and metabolomic approaches, which facilitate the large-scale study of proteins and metabolites, respectively, have provided a system-wide view of the cellular response to this compound. frontiersin.org These methodologies enable researchers to move beyond single-molecule studies and capture a snapshot of the dynamic changes occurring within an organism, tissue, or cell upon treatment.
In a mouse model of acute intermittent porphyria (AIP), repeated administration of this compound prompted significant alterations in the plasma proteome. ub.edu Analysis revealed differential expression of several proteins, including the upregulation of acute phase proteins such as Serum amyloid P component, Complement C3, and Haptoglobin, and the downregulation of Transthyretin. ub.edu These findings suggest a systemic inflammatory response to chronic this compound infusion in this model. ub.edu
Metabolomic studies have further detailed the metabolic shifts induced by this compound. In the same mouse model, treatment was associated with markers of increased oxidative stress, including a decreased ratio of reduced-to-oxidized glutathione (B108866) and elevated levels of 8-isoprostane. ub.edu Research into acute porphyrias, for which this compound is a key therapy, has utilized metabolomic profiling to identify disease-relevant metabolic disturbances that may be influenced by treatment. For instance, studies have identified altered levels of glycine, a heme precursor, in patients with recurrent attacks. researchgate.net Other metabolic profiling efforts in AIP patients have noted changes in serum levels of tyrosine, valine, sarcosine, ornithine, and citrulline, indicating disturbances in amino acid and urea (B33335) cycle metabolism that form the backdrop for this compound therapy. mdpi.com Furthermore, metabolomic analyses in a non-human primate model of AIP revealed that therapies targeting the heme pathway can influence the tricarboxylic acid (TCA) cycle, affecting levels of intermediates like succinate (B1194679) and malate. bmj.com
| Molecule Type | Molecule Name | Observed Change | Research Context | Source |
|---|---|---|---|---|
| Protein | Serum amyloid P component | Upregulated | Mouse plasma after chronic this compound | ub.edu |
| Protein | Complement C3 | Upregulated | Mouse plasma after chronic this compound | ub.edu |
| Protein | Haptoglobin | Upregulated | Mouse plasma after chronic this compound | ub.edu |
| Protein | Transthyretin | Downregulated | Mouse plasma after chronic this compound | ub.edu |
| Metabolite | Reduced/Oxidized Glutathione Ratio | Decreased | Mouse liver after chronic this compound | ub.edu |
| Metabolite | 8-isoprostane | Increased | Mouse liver after chronic this compound | ub.edu |
| Metabolite | Glycine | Elevated | Urine of AIP patients with recurrent attacks | researchgate.net |
| Metabolite | Succinate / Malate | Reduced | Liver in NHP model of AIP (relevant to heme-targeted therapy) | bmj.com |
Genetic and Epigenetic Analysis of this compound Effects
Genetic and epigenetic analyses have been crucial in deciphering how this compound regulates cellular function at the level of the gene. A primary and well-documented effect of this compound is the potent induction of heme oxygenase-1 (HO-1) gene expression. ub.eduahajournals.org In a clinical study involving patients undergoing cardiac surgery, intravenous this compound administered 24 hours prior to the procedure led to a dose-dependent increase in HO-1 mRNA levels in the heart. ahajournals.org Similarly, in mouse models, chronic this compound treatment resulted in a significant (11-fold) increase in liver HO-1 mRNA and a corresponding rise in HO-1 protein expression. ub.edu This induction is believed to be mediated through the BACH1/NRF2 pathway, a key regulatory system for oxidative stress responses. ub.edu
Beyond direct gene induction, research suggests that this compound can exert epigenetic effects, particularly through the generation of redox stress. frontierspartnerships.org In the context of HIV-1 research, this compound has been investigated as a latency-reversing agent. imtm.cz The proposed mechanism involves the induction of redox stress, which can lead to chromatin remodeling, making the latent HIV-1 provirus accessible to transcription factors and thus reactivating its expression. frontierspartnerships.orgimtm.cz This line of inquiry highlights a sophisticated mechanism where this compound influences gene expression not just by direct signaling but by altering the epigenetic landscape of the cell. imtm.cz The genetic context of the individual can also influence the therapeutic landscape for this compound. For example, genetic variants in the porphyrin transporter ABCB6 have been identified as modifiers of disease severity in porphyria, the very condition this compound is used to treat. a-star.edu.sg
| Gene/Process | Observed Effect | Proposed Mechanism | Research Context | Source |
|---|---|---|---|---|
| HO-1 (HMOX1) | Dose-dependent mRNA induction | Upregulation via BACH1/NRF2 pathway | Human heart and liver; mouse liver | ub.eduahajournals.org |
| HIV-1 Provirus | Reactivation of latent gene expression | Induction of redox stress leading to chromatin remodeling | In vitro models of HIV-1 latency | frontierspartnerships.orgimtm.cz |
| ALAS1 | Negative feedback regulation | Heme represses the synthesis of ALAS1, the rate-limiting enzyme in hepatic heme synthesis | General regulation of heme biosynthesis | mdpi.com |
Advanced Imaging Techniques for Intracellular this compound Tracking
Visualizing the subcellular fate and effects of this compound is critical to understanding its mechanism of action. Advanced imaging techniques have enabled researchers to track the compound's influence within the cell. While direct imaging of the this compound molecule itself is challenging, its effects on protein expression and localization, as well as the generation of reactive oxygen species (ROS), have been successfully visualized.
Immunofluorescence microscopy has been a key tool in this area. In a study of human heart tissue from patients treated with this compound, immunofluorescence staining for HO-1 revealed not only an increase in the protein's expression in cardiomyocytes but also its translocation. ahajournals.org At higher doses of this compound, the HO-1 protein appeared to move from a primarily cytoplasmic distribution to a pattern near or within the nucleus, suggesting a functional role in nuclear processes or gene regulation. ahajournals.org
Flow cytometry, another powerful single-cell analysis technique, has been used to quantify the intracellular effects of this compound. To assess the generation of ROS, a known consequence of free heme, researchers have used fluorescent probes like CM-H2DCFDA. nih.gov In studies with human keratinocytes, flow cytometry measured the increase in fluorescence, which corresponds to the level of intracellular ROS, following treatment with this compound. nih.gov This method provides quantitative data on a cell-by-cell basis, demonstrating that this compound's cytotoxicity in that specific model was mediated by ROS generation. nih.gov Confocal microscopy has also been employed to visualize the detailed morphological changes and membrane alterations, such as phosphatidylserine (B164497) exposure, in red blood cells exposed to related heme compounds like hemin (B1673052). mdpi.com
Bioinformatic Approaches for Pathway Analysis and Systems Biology
The vast datasets generated by proteomic, metabolomic, and transcriptomic studies of this compound necessitate the use of sophisticated bioinformatic and systems biology approaches for interpretation. nih.govnih.gov These computational methods allow researchers to identify statistically significant patterns and place the observed molecular changes into the context of established biological pathways. researchgate.net
A key application of bioinformatics in this compound research is pathway analysis of transcriptomic data. In the mouse model treated with chronic this compound, analysis of the liver transcriptome revealed significant modifications to entire biological pathways related to inflammation, oxidative stress, and iron metabolism. ub.edu Similarly, transcriptomic analysis of human macrophages treated with heme utilized Gene Set Enrichment Analysis (GSEA) to identify differentially regulated cellular pathways compared to treatment with other inflammatory agents. nih.gov
More advanced systems biology approaches seek to build comprehensive models of heme's biological interactions. One such approach is the development of a "heme knowledge graph" (HemeKG), a computational network of nodes and interactions curated from thousands of publications. frontiersin.org This knowledge graph can be used to analyze the crosstalk between heme biology and other critical signaling pathways, such as the Toll-like receptor (TLR) signaling pathway, providing mechanistic insights into how heme exerts its pleiotropic effects. frontiersin.org These bioinformatic tools are indispensable for transforming high-throughput data into a deeper understanding of the complex biological phenomena governed by this compound. nih.gov
| Approach | Application | Key Findings/Pathways Identified | Source |
|---|---|---|---|
| Transcriptome Analysis | Analysis of liver gene expression in mice treated with this compound | Pathways related to inflammation, oxidative stress, and iron metabolism were significantly modified. | ub.edu |
| Gene Set Enrichment Analysis (GSEA) | Comparison of heme vs. LPS effects on human macrophage transcriptome | Identified distinct gene expression patterns and cellular compartment enrichments. | nih.gov |
| Knowledge Graph (HemeKG) | Modeling heme biology to study pathway crosstalk | Used to analyze the interaction between heme and the Toll-like receptor (TLR) signaling pathway. | frontiersin.org |
Current Challenges and Future Directions in Heme Arginate Academic Research
Elucidating Unresolved Mechanistic Pathways
While the primary mechanism of heme arginate in porphyria—suppression of δ-aminolevulinic acid synthase (ALAS1) via negative feedback—is well-established, its broader mechanistic influences remain only partially understood. ncats.iouct.ac.zamedkoo.com Heme is a versatile signaling molecule that controls a wide range of cellular processes, from gene transcription to signal transduction. researchgate.net A significant challenge for researchers is to delineate the downstream effects of this compound administration beyond ALAS1 repression.
Key research gaps include a full characterization of its impact on:
Heme Oxygenase-1 (HO-1) Induction: this compound is a potent inducer of HO-1, an enzyme that catabolizes heme into iron, carbon monoxide (CO), and biliverdin (B22007). ub.edunih.gov While HO-1 induction is considered a primary driver of this compound's cytoprotective effects in models of ischemia-reperfusion injury, frequent infusions in a prophylactic setting may lead to a chronic inflammatory state in the liver and potentially reduce therapeutic efficacy by increasing heme turnover. ub.edumdpi.comcambridge.org The precise balance between the beneficial and potentially detrimental effects of long-term HO-1 induction requires further investigation.
Nuclear Receptors and Transcription Factors: Heme is known to bind to and modulate the activity of transcription factors like Bach1, a transcriptional repressor, and nuclear hormone receptors such as Rev-erb-α. researchgate.netnih.govscienceopen.com Heme's binding to Bach1 leads to the de-repression of target genes, including HMOX1 (the gene encoding HO-1). nih.gov Its interaction with Rev-erb-α can inhibit the expression of genes involved in gluconeogenesis. scienceopen.com A comprehensive map of the transcriptional networks regulated by this compound administration is still needed.
Signaling Cascades: Heme deficiency has been shown to interfere with critical signaling pathways like the Ras-mitogen-activated protein kinase (MAPK) pathway. researchgate.net Conversely, supraphysiological levels of heme delivered by this compound may influence this and other pathways, such as those involving nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP), but these interactions are not fully elucidated. researchgate.netimrpress.com
Addressing Discrepancies Between In Vitro and In Vivo Research Findings
A significant hurdle in this compound research is the frequent disparity between results obtained from cell culture (in vitro) and whole-organism (in vivo) models. researchgate.net These discrepancies complicate the translation of promising laboratory findings into predictable preclinical outcomes.
| Research Area | In Vitro Finding | In Vivo Finding | Potential Reasons for Discrepancy |
| Erythropoiesis | In cultures of erythroid progenitors from patients with thalassemia intermedia, this compound significantly increased total hemoglobin, fetal hemoglobin (Hb F), and the number of erythroid cells. karger.com | In the same patients, administration of this compound resulted in only a modest, though in one case statistically significant, rise in hemoglobin levels. karger.com | Complex pharmacokinetics, bioavailability, immune system interactions, and metabolic clearance in a whole organism are not replicated in a controlled cell culture environment. researchgate.net |
| Ischemia-Reperfusion Injury (IRI) | In human epidermal keratinocytes, this compound was cytotoxic, an effect mediated by the generation of reactive oxygen species (ROS) from free heme and independent of HO-1 activity. nih.gov | In rodent models of solid organ (liver, kidney) IRI, this compound is protective, an effect attributed to HO-1 induction in macrophages. nih.gov However, in a myocutaneous flap IRI model, it worsened outcomes. nih.gov | Cell-type specific responses are critical. The pro-oxidant effects of free heme may dominate in certain cells like keratinocytes, while the anti-inflammatory effects of HO-1 induction in immune cells like macrophages may be more influential in solid organ contexts. nih.govfrontiersin.org The complex interplay of various cell types, blood flow, and systemic physiological responses in vivo dictates the net effect. researchgate.net |
| Coagulation | Different heme formulations (e.g., hematin) have shown significant anticoagulant effects in vitro. mdpi.comresearchgate.net | This compound had minimal to no effect on standard coagulation tests in vivo in healthy volunteers. mdpi.comresearchgate.netnih.gov | The stability of the heme compound is a key factor. This compound is more stable than hematin (B1673048), whose degradation products are thought to be responsible for the anticoagulant effects. nih.gov In vivo, heme is rapidly bound by proteins like hemopexin and albumin, reducing the concentration of free, reactive heme. medkoo.com |
These differences underscore the limitations of simplified in vitro systems, which cannot fully replicate the complex pharmacokinetics, metabolic processing, and systemic immune responses inherent to in vivo studies. researchgate.net
Exploring Novel Applications in Preclinical Disease Models
While its primary approval is for acute porphyrias, academic research is actively exploring the therapeutic potential of this compound in a variety of other disease models, largely based on its ability to induce the cytoprotective enzyme HO-1.
Ischemia-Reperfusion Injury (IRI): this compound has been shown to be protective in several preclinical models of IRI, including in the liver, kidney, and lung. medkoo.comnih.gov It has also been demonstrated to improve reperfusion patterns in the skeletal muscle of healthy humans after induced ischemia. nih.govnih.gov This suggests potential applications in contexts like organ transplantation and cardiac surgery. trialscreen.orgresearchgate.net A clinical trial has investigated its use to upregulate HO-1 in cardiac surgery patients. trialscreen.org
Metabolic Disease: In a mouse model of type 2 diabetes (db/db mice), this compound administration improved glycemic control, reduced islet inflammation, and helped preserve β-cell function. scienceopen.complos.org These effects appeared to be independent of HO-1 activity, pointing to other mechanisms, such as heme's interaction with the nuclear receptor Rev-erb-α to suppress gluconeogenic gene expression. scienceopen.com
Hemorrhagic Shock: Pretreatment with this compound has been found to attenuate pulmonary inflammation (NF-κB and AP-1 activation) in rodent models of hemorrhagic shock, an effect mediated by HO-1 induction. medkoo.comjst.go.jp
Neurological Conditions: Given heme's role in neuronal gene expression and the neurotoxic potential of heme precursors, exploring this compound in models of neurodegenerative diseases or acute brain injury is a potential future direction. researchgate.netfrontiersin.orgmdpi.com
Development of Refined Research Models for this compound Studies
To overcome the limitations of current models and better predict human responses, the development of more sophisticated research tools is crucial.
Humanized Mouse Models: These models, which incorporate human cells or genes into immunodeficient mice, could provide more accurate insights into the human-specific metabolism and immune response to this compound.
Organ-on-a-Chip and 3D Organoid Cultures: These advanced in vitro systems mimic the complex architecture and cell-cell interactions of human organs, such as the liver or kidney. They offer a bridge between traditional 2D cell culture and in vivo animal models, allowing for more physiologically relevant studies of this compound's efficacy and cell-specific responses.
Precision-Cut Liver Slices (PCLS): This ex vivo model maintains the complex cellular composition and architecture of the liver, allowing for the study of heme's effects on cell survival, gene expression, and proteomic responses in a setting that closely resembles the in vivo environment. researchgate.net
Integration of Multi-Omics Data for Comprehensive Understanding
A significant future direction is the use of multi-omics approaches to build a holistic picture of this compound's biological effects. nih.gov Integrating data from genomics, transcriptomics, proteomics, and metabolomics can reveal novel pathways and biomarkers. nih.govbiorxiv.org
Transcriptomics: Studies have already begun to analyze the liver transcriptome in response to this compound, revealing significant changes in genes related to inflammation, oxidative stress, and iron metabolism, such as HMOX1 (heme oxygenase 1) and TDO2 (tryptophan 2,3-dioxygenase). ub.edunih.gov Future studies could use single-cell RNA sequencing to dissect cell-type-specific responses within an organ.
Proteomics: Analyzing changes in the proteome of liver or plasma after this compound administration can identify the specific proteins and pathways that are modulated, providing a more direct link to functional changes. ub.edu
Metabolomics: Nontargeted metabolomic analysis of urine from porphyria patients has revealed novel interactions between heme metabolism and other pathways, such as those involving bile acids and tryptophan. researchgate.net Applying this technology to preclinical models treated with this compound could identify unexpected metabolic shifts and novel biomarkers of its activity.
By integrating these datasets, researchers can move beyond a single-pathway focus to a systems-level understanding of how this compound perturbs cellular networks. nih.govbiorxiv.org
Identification of Molecular Biomarkers for Research Efficacy in Preclinical Studies
To assess the efficacy of this compound in preclinical research effectively, robust and reliable biomarkers are needed. While the reduction of porphyrin precursors (ALA and PBG) is the primary biomarker in porphyria, new markers are required for other potential applications. cas.czresearchgate.nethas-sante.fr
Potential preclinical biomarkers include:
Heme Oxygenase-1 (HO-1): The induction of HO-1 mRNA and protein is a direct and quantifiable pharmacodynamic marker of this compound's biological activity in tissues and peripheral blood monocytes. nih.gov
Reactive Oxygen Species (ROS): Given that free heme can generate ROS, measuring markers of oxidative stress (e.g., 8-isoprostane) or DNA damage can serve as a biomarker for both the pro-oxidant effects and the subsequent antioxidant response. ub.edunih.gov
Inflammatory Cytokines: Quantifying changes in the expression of inflammatory markers (e.g., IL-1β, MCP-1α) can reflect the anti-inflammatory efficacy of this compound in models of inflammation. plos.org
Ferritin: As a downstream consequence of HO-1-mediated heme degradation, which releases iron, serum ferritin levels can serve as a long-term biomarker of repeated this compound administration. mdpi.com
Developing and validating these biomarkers in preclinical studies is essential for determining the effective biological activity and for guiding the design of future clinical investigations. researchgate.net
Strategic Comparison with Emerging Biochemical Modulators
The therapeutic landscape for acute hepatic porphyrias is evolving, presenting a need to strategically compare this compound with new-generation therapies.
Givosiran: This small interfering RNA (siRNA) therapeutic works by specifically targeting and degrading ALAS1 mRNA in the liver. cambridge.orgnih.gov Unlike this compound, which provides feedback inhibition, givosiran prevents the synthesis of the ALAS1 enzyme itself. Comparative preclinical and clinical studies are needed to understand the long-term consequences of these different mechanisms. For example, givosiran administration has been associated with elevated plasma homocysteine, an effect that appears more pronounced than that observed with this compound, possibly due to reduced heme availability for the heme-dependent enzyme cystathionine-β-synthase. researchgate.net
Enzyme Replacement and mRNA Therapies: Other emerging strategies include therapies to replace the deficient enzyme (e.g., recombinant human PBGD) or using mRNA technology to provide the template for the correct enzyme. mdpi.comnih.gov Preclinical models are essential for comparing the efficacy, off-target effects, and impact on downstream metabolic pathways of these novel approaches versus the established mechanism of this compound.
These comparative studies will be critical for positioning this compound in future therapeutic algorithms and for identifying patient populations that may benefit most from one approach over another.
Q & A
Q. How can researchers mitigate batch-to-batch variability in this compound preclinical studies?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Raw material testing (ICP-MS for iron purity).
- Process controls (PAT tools for reaction monitoring).
- Stability-indicating assays for each batch.
- Use reference standards (e.g., USP this compound) for calibration .
Literature & Data Sourcing
Q. What databases provide authoritative pharmacokinetic data for this compound?
Q. How should researchers structure a literature review to identify gaps in this compound’s clinical applications?
- Methodological Answer :
- Define PICOS criteria: Population (e.g., acute porphyria), Intervention (this compound dose), Comparator (e.g., glucose infusion), Outcomes (urinary PBG reduction).
- Use citation chaining (Snowballing) in Scopus to trace seminal studies.
- Apply SWOT analysis to critique trial designs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

